3-(Propan-2-yl)cyclobutan-1-one

Catalog No.
S3289362
CAS No.
32314-56-0
M.F
C7H12O
M. Wt
112.172
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Propan-2-yl)cyclobutan-1-one

CAS Number

32314-56-0

Product Name

3-(Propan-2-yl)cyclobutan-1-one

IUPAC Name

3-propan-2-ylcyclobutan-1-one

Molecular Formula

C7H12O

Molecular Weight

112.172

InChI

InChI=1S/C7H12O/c1-5(2)6-3-7(8)4-6/h5-6H,3-4H2,1-2H3

InChI Key

WBCYESOPLZSTIQ-UHFFFAOYSA-N

SMILES

CC(C)C1CC(=O)C1

Solubility

not available

3-(Propan-2-yl)cyclobutan-1-one is a cyclic ketone characterized by the presence of a cyclobutane ring and an isopropyl substituent at the third carbon position. Its molecular formula is C7H12OC_7H_{12}O and it has a molecular weight of approximately 112.17 g/mol. The compound exhibits a unique structural configuration that influences its chemical behavior and potential applications in various fields.

There is no current information available on the specific mechanism of action of 3-(Propan-2-yl)cyclobutan-1-one. As mentioned earlier, cyclobutanones hold promise in drug discovery. If 3-(Propan-2-yl)cyclobutan-1-one is explored in this context, its mechanism of action would depend on its target molecule or biological process.

  • Flammability: Organic ketones are typically flammable liquids.
  • Irritating properties: Ketones can irritate the skin, eyes, and respiratory system upon exposure.

  • Oxidation: This compound can be oxidized to form carboxylic acids or other ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitution, where the isopropyl group may be replaced by other functional groups, allowing for the synthesis of more complex molecules .

Research into the biological activity of 3-(Propan-2-yl)cyclobutan-1-one suggests potential pharmacological properties. It has been studied for its role in enzyme-catalyzed reactions, indicating possible applications in metabolic pathway research. Additionally, analogs of cyclobutane derivatives have shown bioactivity, including anti-inflammatory effects, suggesting that this compound may also possess similar therapeutic potential .

The synthesis of 3-(Propan-2-yl)cyclobutan-1-one can be achieved through several methods:

  • Alkylation of Cyclobutanone: One common method involves the alkylation of cyclobutanone with isopropyl bromide in the presence of a strong base (e.g., sodium hydride) and an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions.
  • Cycloaddition Reactions: Advanced synthetic methodologies involve cycloaddition reactions that utilize cyclobutane intermediates, allowing for the formation of structurally complex compounds.

3-(Propan-2-yl)cyclobutan-1-one finds utility in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Research: Investigated for its potential as a precursor in drug development.
  • Material Science: Its unique structure allows it to be explored in material science applications, particularly in developing new materials with specific properties .

Studies focusing on interaction mechanisms reveal that 3-(Propan-2-yl)cyclobutan-1-one can interact with specific molecular targets, influencing enzyme activity and metabolic pathways. These interactions are crucial for understanding its potential therapeutic roles and guiding further research into its biological effects.

Several compounds share structural similarities with 3-(Propan-2-yl)cyclobutan-1-one, including:

Compound NameStructure TypeUnique Feature
CyclobutanoneSimple cyclic ketoneLacks substituents on the ring
3-MethylcyclobutanoneMethyl-substitutedContains a methyl group at the third carbon
3-IsopropylcyclobutanoneIsopropyl-substitutedContains an isopropyl group at the third carbon

Uniqueness

The uniqueness of 3-(Propan-2-yl)cyclobutan-1-one lies in its combination of both a methyl and an isopropyl group on the cyclobutane ring. This specific substitution pattern imparts distinct chemical and physical properties, making it particularly valuable in both research and industrial applications .

XLogP3

1.3

Dates

Modify: 2024-04-15

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